An In-depth Technical Guide to H-Val-allyl ester p-tosylate: Chemical Properties and Applications
An In-depth Technical Guide to H-Val-allyl ester p-tosylate: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
H-Val-allyl ester p-tosylate, systematically named (2S)-2-amino-3-methylbutanoic acid, prop-2-en-1-yl ester, 4-methylbenzenesulfonate, is a key building block in synthetic organic chemistry, particularly valued in the fields of peptide synthesis and drug development. This white crystalline solid serves as a protected form of the amino acid L-valine, enabling its controlled incorporation into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with detailed experimental protocols and visualizations to support laboratory work.
Core Chemical Properties
H-Val-allyl ester p-tosylate is a salt, which enhances its stability and handling properties compared to the free base form. The tosylate counterion also improves its solubility in organic solvents commonly used in synthesis.[1]
| Property | Value | Reference |
| CAS Number | 88224-02-6 | [1][2][3] |
| Molecular Formula | C15H23NO5S | [2] |
| Molecular Weight | 329.41 g/mol | [2] |
| Appearance | White solid/crystals | [2] |
| Melting Point | 117-120 °C | [2] |
| Boiling Point | 200.1 °C at 760 mmHg | [2] |
| Flash Point | 70.7 °C | [2] |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in organic solvents such as methanol. |
Synthesis of H-Val-allyl ester p-tosylate
The primary method for synthesizing H-Val-allyl ester p-tosylate is through a Fischer esterification reaction.[1] This process involves the acid-catalyzed reaction of L-valine with allyl alcohol, with p-toluenesulfonic acid serving as both the catalyst and the salt-forming agent.[1]
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of H-Val-allyl ester p-tosylate from L-valine and allyl alcohol.
Materials:
-
L-Valine
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine L-valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and a sufficient amount of toluene to suspend the reagents.
-
Addition of Alcohol: Add a 10-fold excess of allyl alcohol to the mixture.
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is evolved.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess allyl alcohol under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane) and allow it to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any remaining impurities, and dry under vacuum.
Applications in Drug Development
H-Val-allyl ester p-tosylate is a valuable intermediate in drug development, primarily due to its utility in peptide synthesis. The allyl ester serves as a versatile protecting group for the carboxylic acid functionality of valine, which can be selectively removed under mild conditions.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the C-terminal amino acid of a desired peptide is anchored to an insoluble resin support.[5] Subsequent amino acids are then added in a stepwise manner.[5] The use of an allyl ester allows for the temporary protection of the C-terminus while the peptide chain is elongated.
This protocol outlines the general steps for incorporating H-Val-allyl ester p-tosylate into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
H-Val-allyl ester p-tosylate
-
Appropriate resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid)[6]
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Palladium(0) catalyst (e.g., Pd(PPh3)4)
-
Allyl cation scavenger (e.g., morpholine, dimedone)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Resin Loading (First Amino Acid): The first Fmoc-protected amino acid is attached to the resin. For a C-terminal valine, H-Val-allyl ester p-tosylate would be used in solution-phase synthesis, or an Fmoc-Val-OH would be attached to a resin that allows for later cleavage to the carboxylic acid.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[6] This exposes the free amine for the next coupling step.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (DIPEA) and then added to the resin to form a new peptide bond.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[7]
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Allyl Deprotection (if used as a C-terminal protecting group in solution phase or on a specific linker): The allyl ester is cleaved under mild conditions using a palladium(0) catalyst and an allyl cation scavenger.[8]
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail.
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Reactivity
The reactivity of H-Val-allyl ester p-tosylate is primarily governed by the three main functional components: the free amine, the allyl ester, and the tosylate counterion.
-
Amine Group: The primary amine of the valine residue is nucleophilic and is the site of peptide bond formation after deprotection of a temporary N-terminal protecting group. In the p-tosylate salt form, the amine is protonated, which protects it from reacting.
-
Allyl Ester: The allyl ester is a versatile protecting group for the carboxylic acid. It is stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively, making it an "orthogonal" protecting group.[7] The deprotection of the allyl group is typically achieved through palladium-catalyzed allylic substitution.[8]
-
Tosylate Counterion: The p-toluenesulfonate (tosylate) anion is a good leaving group, although in this compound, it primarily serves as a counterion to the protonated amine.[1]
Palladium-Catalyzed Deprotection of the Allyl Ester
The removal of the allyl protecting group is a key reaction for this compound. It proceeds via a π-allyl palladium complex.
Caption: Mechanism of palladium-catalyzed deprotection of an allyl ester.
References
- 1. h-Val-allyl ester p-tosylate | 88224-02-6 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bachem.com [bachem.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
